N-Hydroxy-3,4-dimethoxybenzimidoyl Chloride
Overview
Description
N-Hydroxy-3,4-dimethoxybenzimidoyl Chloride is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . This compound is known for its unique structure, which includes a benzimidoyl chloride moiety substituted with hydroxy and methoxy groups. It has applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of N-Hydroxy-3,4-dimethoxybenzimidoyl Chloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then chlorinated using thionyl chloride or phosphorus oxychloride to yield the desired product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
N-Hydroxy-3,4-dimethoxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or primary amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxy-3,4-dimethoxybenzimidoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-Hydroxy-3,4-dimethoxybenzimidoyl Chloride involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological effects .
Comparison with Similar Compounds
N-Hydroxy-3,4-dimethoxybenzimidoyl Chloride can be compared with other similar compounds, such as:
N-Hydroxybenzimidazole: Known for its use in direct C-H functionalization reactions.
N-Hydroxyphthalimide: Widely used as a precursor for N-oxyl radicals in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-hydroxy-3,4-dimethoxybenzenecarboximidoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMISXUVLDLTIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NO)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218497 | |
Record name | N-Hydroxy-3,4-dimethoxybenzenecarboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105363-12-0 | |
Record name | N-Hydroxy-3,4-dimethoxybenzenecarboximidoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105363-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-3,4-dimethoxybenzenecarboximidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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